molecular formula C9H13F2NO B13455447 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide

Cat. No.: B13455447
M. Wt: 189.20 g/mol
InChI Key: YSYPZUVSMDPALC-UHFFFAOYSA-N
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Description

2-{7,7-Difluorobicyclo[410]heptan-1-yl}acetamide is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid
  • 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetonitrile

Uniqueness

Compared to its analogs, 2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide exhibits unique chemical stability and reactivity due to the presence of the acetamide group. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C9H13F2NO

Molecular Weight

189.20 g/mol

IUPAC Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide

InChI

InChI=1S/C9H13F2NO/c10-9(11)6-3-1-2-4-8(6,9)5-7(12)13/h6H,1-5H2,(H2,12,13)

InChI Key

YSYPZUVSMDPALC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C2(F)F)CC(=O)N

Origin of Product

United States

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